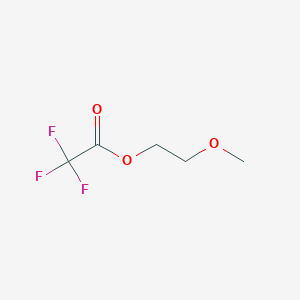
2-Methoxyethyl 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1025 g/mol . It is also known by other names such as 2-Methoxyethanol, trifluoroacetate . This compound is characterized by the presence of a trifluoroacetate group and a methoxyethyl group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2,2,2-trifluoroacetate can be synthesized through the esterification of 2-methoxyethanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Methoxyethanol and trifluoroacetic acid.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxyethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 2,2,2-trifluoroacetate involves the reactivity of the trifluoroacetate group. This group can participate in various chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of the trifluoromethyl group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but contains an ethyl group instead of a methoxyethyl group.
Methyl trifluoroacetate: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
2-Methoxyethyl 2,2,2-trifluoroacetate is unique due to the presence of the methoxyethyl group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific applications where the methoxyethyl group provides advantages in terms of solubility, reactivity, or stability .
Propriétés
Numéro CAS |
41017-81-6 |
|---|---|
Formule moléculaire |
C5H7F3O3 |
Poids moléculaire |
172.10 g/mol |
Nom IUPAC |
2-methoxyethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H7F3O3/c1-10-2-3-11-4(9)5(6,7)8/h2-3H2,1H3 |
Clé InChI |
CZDCICPBYIRPFA-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
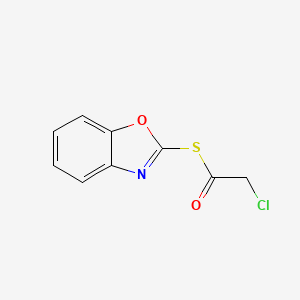
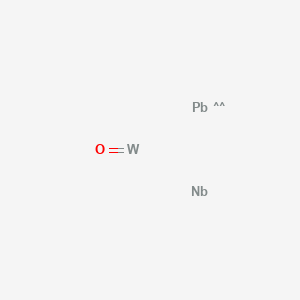
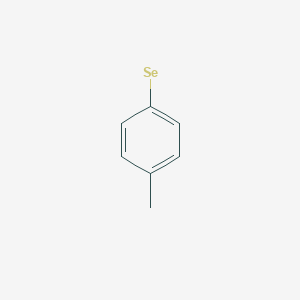
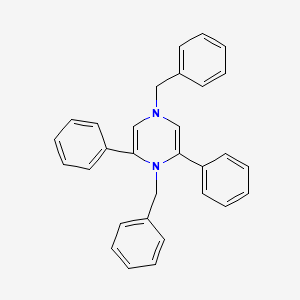
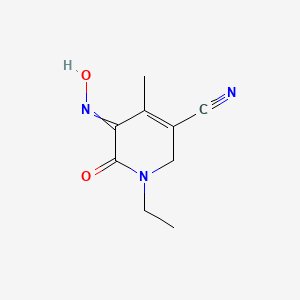
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
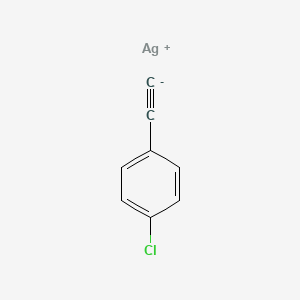
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

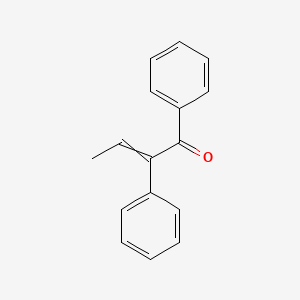
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)


